molecular formula C22H32N4O7S2 B12745941 Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(4-phenyl-1-piperazinyl)propyl)-, monomethanesulfonate CAS No. 129010-89-5

Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(4-phenyl-1-piperazinyl)propyl)-, monomethanesulfonate

Cat. No.: B12745941
CAS No.: 129010-89-5
M. Wt: 528.6 g/mol
InChI Key: QTFDGWHKNMOQAV-UHFFFAOYSA-N
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Description

Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(4-phenyl-1-piperazinyl)propyl)-, monomethanesulfonate is a complex organic compound with a unique structure that includes a benzamide core, a sulfonamide group, a methoxy group, and a piperazine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(4-phenyl-1-piperazinyl)propyl)-, monomethanesulfonate typically involves multiple steps. The process begins with the preparation of the benzamide core, followed by the introduction of the sulfonamide group, the methoxy group, and the piperazine ring. The final step involves the formation of the monomethanesulfonate salt.

    Preparation of Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with ammonia or an amine in the presence of a dehydrating agent.

    Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the benzamide core with a sulfonyl chloride in the presence of a base.

    Introduction of Methoxy Group: The methoxy group is introduced by reacting the intermediate compound with methanol in the presence of an acid catalyst.

    Introduction of Piperazine Ring: The piperazine ring is introduced by reacting the intermediate compound with 1-phenylpiperazine in the presence of a coupling agent.

    Formation of Monomethanesulfonate Salt: The final compound is obtained by reacting the intermediate compound with methanesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide group, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide core, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products Formed

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Substituted benzamides.

Scientific Research Applications

Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(4-phenyl-1-piperazinyl)propyl)-, monomethanesulfonate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(4-phenyl-1-piperazinyl)propyl)-, monomethanesulfonate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, leading to the modulation of various cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell signaling and regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzamide Derivatives: Compounds with similar benzamide cores but different substituents.

    Sulfonamide Derivatives: Compounds with similar sulfonamide groups but different cores.

    Piperazine Derivatives: Compounds with similar piperazine rings but different cores.

Uniqueness

Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(4-phenyl-1-piperazinyl)propyl)-, monomethanesulfonate is unique due to its combination of a benzamide core, a sulfonamide group, a methoxy group, and a piperazine ring. This unique structure gives the compound distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

129010-89-5

Molecular Formula

C22H32N4O7S2

Molecular Weight

528.6 g/mol

IUPAC Name

methanesulfonic acid;2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide

InChI

InChI=1S/C21H28N4O4S.CH4O3S/c1-29-20-9-8-18(30(22,27)28)16-19(20)21(26)23-10-5-11-24-12-14-25(15-13-24)17-6-3-2-4-7-17;1-5(2,3)4/h2-4,6-9,16H,5,10-15H2,1H3,(H,23,26)(H2,22,27,28);1H3,(H,2,3,4)

InChI Key

QTFDGWHKNMOQAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3.CS(=O)(=O)O

Origin of Product

United States

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